molecular formula C9H7N5O3S B2734364 8,8-Dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxamide CAS No. 1311315-10-2

8,8-Dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxamide

Cat. No.: B2734364
CAS No.: 1311315-10-2
M. Wt: 265.25
InChI Key: CAXSVUQQTIYNAM-UHFFFAOYSA-N
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Description

8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide is a complex organic compound with a unique structure that includes multiple heteroatoms and fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide typically involves the reaction of 2-Fluorobenzenesulfonyl chloride with Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate . The reaction mixture is stirred at room temperature for 2 hours and then heated to 80°C for 8 hours. The solvent is removed under reduced pressure, and the residue is dissolved in deionized water. The pH of the solution is adjusted to 1 with concentrated hydrochloric acid, causing the precipitation of a colorless solid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide apart from similar compounds is its specific structure and the presence of multiple heteroatoms, which confer unique chemical and biological properties

Properties

IUPAC Name

5,5-dioxo-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O3S/c10-7(15)8-11-9-13-18(16,17)6-4-2-1-3-5(6)14(9)12-8/h1-4H,(H2,10,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXSVUQQTIYNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NC(=N3)C(=O)N)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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